molecular formula C21H26N2O3 B10980691 2-(biphenyl-4-yloxy)-N-[3-(morpholin-4-yl)propyl]acetamide

2-(biphenyl-4-yloxy)-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B10980691
M. Wt: 354.4 g/mol
InChI Key: PXMVMENOTLUFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BIPHENYL-4-YLOXY)-N-(3-MORPHOLIN-4-YLPROPYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its biphenyl group linked to an acetamide moiety through an ether linkage, with a morpholine ring attached to the acetamide via a propyl chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BIPHENYL-4-YLOXY)-N-(3-MORPHOLIN-4-YLPROPYL)ACETAMIDE typically involves the following steps:

    Formation of the biphenyl ether: This step involves the reaction of biphenyl-4-ol with an appropriate alkylating agent to form the biphenyl ether.

    Attachment of the acetamide group: The biphenyl ether is then reacted with an acylating agent, such as acetyl chloride, to introduce the acetamide group.

    Introduction of the morpholine ring: The final step involves the reaction of the acetamide derivative with 3-chloropropylmorpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(BIPHENYL-4-YLOXY)-N-(3-MORPHOLIN-4-YLPROPYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl or morpholine ring.

    Reduction: Reduced forms of the acetamide or biphenyl ether.

    Substitution: Substituted derivatives at the morpholine ring or acetamide group.

Scientific Research Applications

2-(BIPHENYL-4-YLOXY)-N-(3-MORPHOLIN-4-YLPROPYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(BIPHENYL-4-YLOXY)-N-(3-MORPHOLIN-4-YLPROPYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl group allows for hydrophobic interactions with target proteins, while the morpholine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE: Similar structure but with a shorter ethyl chain.

    2-(BIPHENYL-4-YLOXY)-N-(4-MORPHOLIN-4-YLBUTYL)ACETAMIDE: Similar structure but with a longer butyl chain.

Uniqueness

2-(BIPHENYL-4-YLOXY)-N-(3-MORPHOLIN-4-YLPROPYL)ACETAMIDE is unique due to its specific propyl chain length, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O3/c24-21(22-11-4-12-23-13-15-25-16-14-23)17-26-20-9-7-19(8-10-20)18-5-2-1-3-6-18/h1-3,5-10H,4,11-17H2,(H,22,24)

InChI Key

PXMVMENOTLUFIB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.